molecular formula C22H41N7O10P2 B1140867 Adenosine 5'-diphosphate bis(cyclohexylammonium) salt CAS No. 102029-87-8

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt

Cat. No. B1140867
M. Wt: 625.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of nucleoside phosphates, including ADP analogues, has been extensively explored. For instance, Tanaka et al. (1960) described a synthetic method for adenosine 5'-triphosphate (ATP) starting from a guanidinium salt, which showcases the foundational approaches in nucleotide synthesis that could be adapted for ADP bis(cyclohexylammonium) salt (Tanaka, Honjo, Sanno, & Moriyama, 1960).

Molecular Structure Analysis

The molecular and crystal structures of nucleotide salts provide insight into their molecular conformation and interactions. Shakked, Viswamitra, & Singh (1980) determined the crystal structure of a Tris salt of ADP, revealing details about the nucleotide's conformation and the interactions within its crystal structure (Shakked, Viswamitra, & Singh, 1980).

Scientific Research Applications

  • Platelet Aggregation Studies

    • Application : Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is used as a positive control in platelet aggregation studies to analyze antiplatelet activity .
    • Method : The compound is typically added to a platelet-rich plasma sample, and the aggregation response is measured using aggregometry .
    • Results : The compound induces platelet aggregation, and its effects can be compared with those of potential antiplatelet agents .
  • Luminometry Standard

    • Application : This compound has been used as a standard in luminometry, a technique used to measure the amount of light produced by certain chemical reactions .
    • Method : In a typical procedure, the compound is added to a reaction mixture, and the light produced is measured using a luminometer .
    • Results : The light output can be used to quantify the concentration of certain substances in the sample .
  • Suramin Inhibition Assays

    • Application : Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has been used in suramin inhibition assays .
    • Method : The compound is typically added to a reaction mixture containing suramin, and the inhibitory effects of suramin are measured .
    • Results : The results of these assays can provide insights into the pharmacological properties of suramin .

Safety And Hazards

When handling Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, it is recommended to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and exposure should be minimized . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUEIPNDLFPCX-IDIVVRGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adp Di(monocyclohexylammonium) salt

Citations

For This Compound
5
Citations
MF Heath - Platelets and Megakaryocytes: Volume 1: Functional …, 2004 - Springer
In this procedure, modified from Lundin et al. ( 1 ), the firefly luciferin-luciferase system is used to produce a light output proportional to the ATP concentration in the extracellular medium …
Number of citations: 2 link.springer.com
MF Heath - Platelets and Megakaryocytes, 2008 - Springer
In this procedure, modified from Lundin et al.(1), the firefly luciferin-luciferase system is used to produce a light output proportional to the ATP concentration in the extracellular medium …
Number of citations: 4 link.springer.com
EJ Fuentes, LA Astudillo, MI Gutiérrez… - Blood coagulation & …, 2012 - journals.lww.com
Cardiovascular disease (CVD) is the leading cause of death worldwide. Its prevention emphasizes three aspects: not smoking, physical activity and a healthy diet. Recently, we …
Number of citations: 70 journals.lww.com
L Quesada, M Gutierrez, L Astudillo… - 2013 - repositorio.uchile.cl
In this study, we investigated the potential antibacterial, antioxidant and anti-platelet activities and the inhibition of cholinesterase from the methanolic extracts obtained from aerial parts …
Number of citations: 5 repositorio.uchile.cl
M Mikaelsdottir, B Vidarsson, G Runarsson… - …, 2021 - Wiley Online Library
Background Therapeutic phlebotomy is the standard treatment of hereditary hemochromatosis (HH), the most common genetic disease in people of Northern European descent. Red …
Number of citations: 2 onlinelibrary.wiley.com

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